Luteolin-3',7-di-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
Luteolin-3',7-di-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of luteolin (B72000), a well-studied flavone (B191248) with known antioxidant and anti-inflammatory activities, the di-glucoside variant presents a unique profile for investigation. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for Luteolin-3',7-di-O-glucoside. It further explores the potential signaling pathways this compound may modulate, drawing inferences from the activities of its parent aglycone and mono-glycosylated forms. This document is intended to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Natural Sources and Distribution
Luteolin-3',7-di-O-glucoside, along with its isomers such as Luteolin-7,3'-di-O-glucoside, has been identified in a select number of plant species. While its distribution is not as widespread as its parent compound, luteolin, or its mono-glucoside derivatives, it has been reliably reported in the following plant families and species:
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Asteraceae (Daisy Family): This family is a significant source of luteolin and its glycosides.
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Helichrysum arenarium (Dwarf Everlast): Commonly known as sandy everlasting, this plant is a documented source of Luteolin-7,3'-di-O-glucoside[1].
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Artemisia judaica (Judean Wormwood): This aromatic shrub, prevalent in the Middle East and North Africa, has been reported to contain Luteolin-7,3'-di-O-glucoside[1]. Various species of Artemisia are known to produce a rich array of flavonoids[2].
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Launaea nudicaulis : This species is another reported source of Luteolin-7,3'-di-O-glucoside[1].
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Other Potential Sources: While direct evidence for Luteolin-3',7-di-O-glucoside is limited, the presence of luteolin and its mono-glucosides in a wide variety of plants suggests that the di-glucoside may also be present in trace amounts or as yet unidentified in other species. Plants rich in luteolin-7-O-glucoside, such as those from the Lamiaceae and Apiaceae families, are logical candidates for further investigation.
Quantitative Analysis
Quantitative data specifically for Luteolin-3',7-di-O-glucoside in plant materials is not extensively available in the scientific literature. The majority of studies focus on the quantification of the more abundant luteolin or luteolin-7-O-glucoside. The table below summarizes available data for related compounds to provide a comparative context. Researchers are encouraged to perform quantitative analysis on the identified source plants to determine the precise concentrations of Luteolin-3',7-di-O-glucoside.
| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Dendranthema morifolium | Asteraceae | Flowers | Luteolin-7-O-glucoside | 41.9 (in ethanolic extract) | HPLC-PDA | [3] |
| Dendranthema morifolium | Asteraceae | Flowers | Luteolin-7-O-glucoside | 65.6 (in water extract) | HPLC-PDA | [3] |
| Artemisia alba | Asteraceae | Aerial parts | Luteolin-7-O-glucoside | Present (part of 3.90±0.39 total flavones) | HPLC | [4] |
| Artemisia stelleriana | Asteraceae | Aerial parts | Luteolin-7-O-glucoside | Present (part of 1.43±0.26 total flavones) | HPLC | [4] |
Note: The concentrations provided are for Luteolin-7-O-glucoside and are intended to serve as a reference for potential yields of related glycosides from these plant families.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and characterization of Luteolin-3',7-di-O-glucoside from plant materials. These protocols are based on established techniques for flavonoid analysis and can be adapted to specific research needs.
Extraction of Luteolin Glycosides
This protocol describes a general method for the extraction of flavonoids from dried plant material.
Objective: To extract a broad range of flavonoid glycosides, including Luteolin-3',7-di-O-glucoside, from a plant matrix.
Materials:
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Dried and powdered plant material (e.g., aerial parts of Artemisia judaica)
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80% Methanol (HPLC grade)
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Ultrasonic bath
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Rotary evaporator
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Filter paper (Whatman No. 1 or equivalent)
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Glassware (beakers, flasks)
Procedure:
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Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% methanol.
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Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.
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Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
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Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.
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Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
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Drying: The concentrated extract can be further dried to a powder using a freeze-dryer or a vacuum oven.
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Storage: Store the crude extract in a desiccator at 4°C, protected from light, until further purification.
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the purification of Luteolin-3',7-di-O-glucoside from the crude extract.
Objective: To isolate Luteolin-3',7-di-O-glucoside with high purity.
Materials:
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Crude plant extract
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Methanol (HPLC grade)
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Water (HPLC grade) with 0.1% formic acid
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Preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm)
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Fraction collector
Procedure:
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Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions (Example):
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Methanol with 0.1% formic acid
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Gradient Program:
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0-5 min: 10% B
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5-40 min: 10-50% B (linear gradient)
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40-45 min: 50-100% B (linear gradient)
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45-50 min: 100% B (isocratic)
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50-55 min: 100-10% B (linear gradient)
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55-60 min: 10% B (isocratic)
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Flow Rate: 3.0 mL/min
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Detection: UV detector at 350 nm
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Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak suspected to be Luteolin-3',7-di-O-glucoside based on its retention time relative to known luteolin glycosides.
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Purity Check: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the isolated compound.
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Concentration: Pool the pure fractions and remove the solvent using a rotary evaporator.
Structural Characterization
This section describes the analytical techniques used to confirm the structure of the isolated compound.
Objective: To unequivocally identify the isolated compound as Luteolin-3',7-di-O-glucoside.
2.3.1. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
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Purpose: To determine the accurate mass and fragmentation pattern of the compound.
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Methodology:
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Dissolve the isolated compound in methanol.
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Inject the sample into a UPLC system coupled to a QTOF mass spectrometer.
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Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
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Acquire mass spectra in negative ion mode. The deprotonated molecule [M-H]⁻ of Luteolin-3',7-di-O-glucoside is expected at m/z 609.1456.
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Perform MS/MS analysis on the parent ion to observe characteristic fragment ions corresponding to the loss of one or two glucose units (loss of 162 Da each) and fragmentation of the luteolin aglycone.
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2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To determine the complete chemical structure, including the position of the glycosidic linkages.
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Methodology:
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Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to confirm the attachment points of the glucose moieties to the luteolin backbone at the 3' and 7 positions. The anomeric proton signals in the ¹H NMR spectrum and their correlations in the HMBC spectrum are crucial for determining the linkage positions[5][6][7].
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Potential Signaling Pathways and Biological Activities
Direct experimental evidence for the specific signaling pathways modulated by Luteolin-3',7-di-O-glucoside is currently limited. However, based on the well-documented biological activities of its aglycone, luteolin, and its mono-glucoside, luteolin-7-O-glucoside, we can infer potential mechanisms of action. It is hypothesized that Luteolin-3',7-di-O-glucoside may be hydrolyzed in vivo to luteolin-7-O-glucoside and subsequently to luteolin, which would then exert its biological effects.
Anti-Inflammatory Pathways
Luteolin and its glycosides are known to possess potent anti-inflammatory properties by modulating key signaling cascades[8][9].
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NF-κB Signaling Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[10][11]. This is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Luteolin-7-O-glucoside has also been shown to impede NF-κB activation[12][13][14].
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Luteolin and its 7-O-glucoside have been demonstrated to inhibit the phosphorylation of these kinases, leading to a downstream reduction in the production of pro-inflammatory mediators[15][16][17][18].
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JAK/STAT3 Signaling Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is involved in cytokine signaling. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway[19][20].
Antioxidant Pathways
The antioxidant activity of luteolin and its derivatives is a key aspect of their therapeutic potential.
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Nrf2/HO-1 Signaling Pathway: Luteolin and luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[15][16]. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which protect cells from oxidative stress[9].
Visualizations
Experimental Workflow
Caption: General workflow for the extraction, isolation, and characterization of Luteolin-3',7-di-O-glucoside.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated inhibitory effect on MAPK and NF-κB signaling pathways.
Postulated Antioxidant Signaling Pathway
Caption: Postulated activation of the Nrf2-mediated antioxidant response.
Conclusion
Luteolin-3',7-di-O-glucoside represents an intriguing natural product with potential for further pharmacological investigation. While its known natural sources are currently limited, the methodologies outlined in this guide provide a framework for its extraction, isolation, and characterization from these and other potential plant sources. The inferred biological activities, based on its structural relationship to luteolin and luteolin-7-O-glucoside, strongly suggest that it may act as a potent anti-inflammatory and antioxidant agent. Future research should focus on the quantitative analysis of this compound in its natural sources, as well as in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action. This will be crucial for unlocking its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. Luteolin 3',7-diglucoside | C27H30O16 | CID 5490298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 6. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 10. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. koreascience.kr [koreascience.kr]
- 15. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
